molecular formula C20H16N2O2 B6038906 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide

Katalognummer B6038906
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: FETQTAIPPBVULL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide, commonly known as NOX-A12, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NOX-A12 is a selective and potent antagonist of the chemokine CXCL12, which plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and autoimmune diseases.

Wirkmechanismus

NOX-A12 acts as a competitive inhibitor of CXCL12 by binding to its receptor, CXCR4, and preventing the activation of downstream signaling pathways. CXCL12 is a chemokine that plays a critical role in cell migration, proliferation, and survival. The overexpression of CXCL12 has been associated with various pathological conditions, including cancer, inflammation, and autoimmune diseases. By inhibiting CXCL12, NOX-A12 can suppress tumor growth and metastasis, reduce inflammation, and improve disease symptoms.
Biochemical and Physiological Effects:
NOX-A12 has been shown to have potent and selective inhibitory effects on CXCL12, with a binding affinity in the nanomolar range. The inhibition of CXCL12 by NOX-A12 can lead to a reduction in tumor growth and metastasis, as well as a decrease in inflammation and autoimmune responses. Additionally, NOX-A12 has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of NOX-A12 is its high selectivity and potency for CXCL12 inhibition, which reduces the risk of off-target effects. Additionally, NOX-A12 has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of NOX-A12 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, the high cost of synthesis and purification of NOX-A12 can limit its accessibility for research purposes.

Zukünftige Richtungen

There are several potential future directions for the research and development of NOX-A12. One direction is to investigate the combination of NOX-A12 with other chemotherapeutic agents to improve the efficacy of cancer treatment. Additionally, further studies are needed to evaluate the safety and efficacy of NOX-A12 in clinical trials. Another direction is to explore the potential applications of NOX-A12 in other diseases, such as cardiovascular diseases and transplantation. Furthermore, the development of more efficient and cost-effective synthesis methods for NOX-A12 can increase its accessibility for research purposes.

Synthesemethoden

The synthesis of NOX-A12 involves the condensation of 4-naphtho[1,2-d][1,3]oxazole-2-amine and 4-bromoacetophenone in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with propionyl chloride to obtain the final product, NOX-A12. The purity and yield of NOX-A12 can be improved by recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

NOX-A12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The inhibition of CXCL12 by NOX-A12 has been shown to reduce tumor growth and metastasis in preclinical models of breast, pancreatic, and prostate cancer. Additionally, NOX-A12 has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment. In autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis, NOX-A12 has been shown to reduce inflammation and improve disease symptoms. Furthermore, NOX-A12 has potential applications in preventing graft rejection in transplantation and treating cardiovascular diseases.

Eigenschaften

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-2-18(23)21-15-10-7-14(8-11-15)20-22-19-16-6-4-3-5-13(16)9-12-17(19)24-20/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETQTAIPPBVULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.